tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate
Description
tert-Butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxy group at the C3 position and a methyl group at the C4 position of the pyrrolidine ring. The tert-butyl carbamate (Boc) group at the nitrogen atom enhances steric protection and modulates solubility, making the compound a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis .
Properties
CAS No. |
1432132-80-3 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reduction of 3-Keto-4-methylpyrrolidine
The reduction of 3-keto-4-methylpyrrolidine to achieve the (3S,4R) configuration forms the cornerstone of this synthesis. Sodium borohydride (NaBH₄) in alkaline aqueous solutions facilitates ketone reduction, yielding 3-hydroxy-4-methylpyrrolidine with moderate stereoselectivity . For enhanced enantiomeric excess, chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents are employed. For example, (R)-CBS reagent reduces the ketone to the (3S)-alcohol with >90% enantiomeric excess (ee) under anhydrous conditions at -78°C .
Key Reaction Conditions :
-
Substrate : 3-keto-4-methylpyrrolidine (synthesized via cyclization of γ-keto amines).
-
Reducing Agent : (R)-CBS reagent (1.2 equiv), BH₃·THF.
-
Temperature : -78°C, 4 h.
BOC Protection of 3-Hydroxy-4-methylpyrrolidine
Following reduction, the primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. This step ensures chemoselectivity and prevents side reactions during subsequent functionalization.
Procedure :
-
Dissolve 3-hydroxy-4-methylpyrrolidine (1.0 equiv) in dichloromethane (DCM).
-
Add Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C.
-
Stir at room temperature for 12 h.
-
Extract with DCM, wash with 1M HCl, and concentrate under reduced pressure.
Data Table :
Cyclization Strategies for Pyrrolidine Ring Formation
Constructing the pyrrolidine scaffold with pre-installed methyl and hydroxy groups offers an alternative to post-reduction functionalization. Ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts (e.g., Grela catalyst) forms the pyrrolidine core with excellent stereocontrol .
Example Protocol :
-
Substrate : N-Boc-4-pentene-1-amine derivatives.
-
Catalyst : Grubbs 2nd generation (5 mol%).
-
Conditions : Toluene, 40°C, 6 h.
Advantages :
-
Avoids harsh reducing conditions.
-
Enables late-stage introduction of substituents.
Resolution of Racemic Mixtures
For non-stereoselective routes, chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution ensures enantiopure product isolation.
Enzymatic Resolution :
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Substrate : Racemic tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate.
-
Conditions : Vinyl acetate, hexane, 30°C.
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and minimal waste. Continuous flow reactors enable rapid Boc protection and reduce reaction times from hours to minutes.
Flow Reaction Parameters :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate serves as an important building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activity.
Case Study: Antihypertensive Agents
Research has demonstrated that derivatives of this compound can exhibit antihypertensive properties. For instance, studies have shown that modifications on the pyrrolidine ring can lead to compounds with improved selectivity and potency against angiotensin II receptors .
Asymmetric Synthesis
The compound is utilized in asymmetric synthesis due to its chiral centers, which can facilitate the production of enantiomerically pure compounds. This is particularly relevant in the synthesis of biologically active molecules where chirality plays a crucial role.
Data Table: Asymmetric Synthesis Applications
| Compound Derived | Application | Reference |
|---|---|---|
| Pyrrolidine Derivatives | Antidepressants | |
| Amino Acids | Nutraceuticals |
Agrochemical Development
In the field of agrochemicals, this compound has been explored for its potential use as a herbicide or pesticide precursor. The ability to modify the compound allows researchers to design agents that target specific pests or weeds while minimizing environmental impact.
Case Study: Herbicide Development
Recent studies have focused on synthesizing novel herbicides based on this compound's structure, leading to products that demonstrate effective weed control with reduced toxicity to non-target species .
Material Science
The compound is also being investigated for applications in material science, particularly in the development of polymers and coatings. Its functional groups can be incorporated into polymer matrices to enhance properties such as adhesion and chemical resistance.
Data Table: Material Science Applications
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active pyrrolidine moiety. These interactions can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Substituent Variations in Pyrrolidine Derivatives
Key structural analogues differ in substituent type, position, and stereochemistry. Below is a comparative analysis:
Key Observations :
- Hydrophilicity : Compounds with hydroxyl or hydroxymethyl groups (e.g., ) exhibit higher polarity than the methyl-substituted target compound, influencing solubility and crystallization behavior.
- Stereochemical Impact : The (3S,4R) configuration in the target compound contrasts with (3R,4S) in and (2S,4S) in , affecting chiral recognition in enzyme-binding or receptor interactions.
- Functional Group Diversity : Fluorine in enhances metabolic stability, while methoxy groups in improve pharmacokinetic profiles.
Physicochemical and Spectroscopic Data
- NMR Trends :
- Mass Spectrometry : HRMS data for analogues (e.g., [M+H]+ m/z 392 for ) align with calculated molecular weights, confirming structural integrity.
Biological Activity
Tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 201.26 g/mol. It is categorized as a pyrrolidine derivative and is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a methyl group attached to the pyrrolidine ring. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, potentially influencing various biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which may interact with specific receptors or enzymes within biological systems .
Research Findings
Several studies have investigated the biological properties of this compound:
- Neuroprotective Effects : Research has shown that compounds similar to this compound exhibit neuroprotective effects against amyloid-beta toxicity in astrocytes. These studies suggest that such compounds may reduce oxidative stress markers and inflammatory cytokines like TNF-α when astrocytes are exposed to amyloid-beta peptides .
- Potential Therapeutic Applications : The compound is being explored for its potential therapeutic applications in neurodegenerative diseases. Its structural characteristics allow it to be a candidate for further development as a drug that could mitigate the effects of conditions such as Alzheimer's disease .
Case Studies
A notable study focused on the protective activity of similar compounds against oxidative stress induced by amyloid-beta in astrocytes. The results indicated that treatment with these compounds improved cell viability significantly compared to controls exposed solely to amyloid-beta. While the protective effect was moderate, it highlighted the potential for these compounds in neuroprotective strategies .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring with tert-butyl ester and hydroxyl groups | Neuroprotective; potential anti-inflammatory effects |
| Tert-butyl (3S,4R)-3-hydroxy-4-ethylpyrrolidine-1-carboxylate | Similar structure but with an ethyl group | Moderate neuroprotective activity |
| Tert-butyl (3S,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate | Similar structure but with a phenyl group | Enhanced interaction with certain receptors |
The unique stereochemistry and functional groups of this compound confer distinct reactivity and biological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodological Answer : Synthesis typically involves multi-step strategies with stereochemical control via chiral starting materials or asymmetric catalysis. For example:
- Chiral Pool Strategy : Use of enantiopure precursors (e.g., (3S,4R)-3-hydroxy-4-methylpyrrolidine) followed by Boc protection under mild conditions (e.g., Boc₂O, DMAP, triethylamine in dichloromethane at 0–20°C) .
- Kinetic Resolution : Selective acylation or enzymatic methods to isolate the desired diastereomer .
- Critical Conditions : Temperature control (0°C for Boc protection) and steric directing groups (e.g., tert-butyl) minimize epimerization .
Q. How is the stereochemistry of tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate confirmed?
- Analytical Workflow :
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis (e.g., CCDC deposition codes for analogous pyrrolidine derivatives) .
- NMR Spectroscopy : J-coupling analysis (e.g., values) and NOE correlations to distinguish cis/trans relationships .
- Optical Rotation : Comparison with literature values for enantiomeric excess (e.g., in chloroform) .
Q. What purification methods effectively remove diastereomeric impurities from tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate?
- Chromatographic Techniques :
- Silica Gel Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate diastereomers based on polarity differences .
- Recrystallization : Solvent systems like ethanol/water exploit solubility differences for high-purity isolation (>95%) .
Advanced Research Questions
Q. How does the tert-butyloxycarbonyl (Boc) group influence the reactivity of the pyrrolidine ring in downstream functionalization?
- Steric and Electronic Effects :
- Protection : The Boc group shields the pyrrolidine nitrogen, preventing unwanted nucleophilic reactions during alkylation or acylation steps .
- Deprotection : Acidic conditions (e.g., TFA in DCM) selectively remove Boc without disrupting sensitive functionalities (e.g., hydroxyl groups) .
- Case Study : In analogs, Boc removal precedes coupling with boronic acids or heterocycles under Suzuki-Miyaura conditions .
Q. How can researchers resolve conflicting data on solubility and stability under varying storage conditions?
- Stability Analysis :
- Accelerated Degradation Studies : Monitor decomposition (HPLC) under stressed conditions (40°C/75% RH) to identify degradation products (e.g., hydrolyzed pyrrolidine) .
- Solubility Profiling : Use nephelometry or shake-flask methods in solvents (DMSO, ethanol) to reconcile discrepancies in literature values .
- Storage Recommendations : Anhydrous conditions (-20°C under argon) prevent hygroscopic degradation .
Q. What strategies optimize orthogonal protection of functional groups in multi-step syntheses involving this compound?
- Orthogonal Protection Framework :
- Stepwise Protection : Use Boc for amines and silyl ethers (e.g., TBDPS) for hydroxyl groups, allowing sequential deprotection .
- Case Study : In constrained FTY720 analogs, Boc-protected pyrrolidine intermediates underwent selective silyl deprotection (TBAF) for subsequent phosphorylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
